![molecular formula C17H16N2O2 B12896449 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol is an organic compound that belongs to the class of benzoxazoles. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of the dimethylamino group and the styryl moiety contributes to its distinct electronic and optical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-hydroxybenzoxazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound exhibits strong intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) mechanisms, which contribute to its fluorescence and photophysical properties . These mechanisms enable the compound to act as an efficient fluorescent probe and photosensitizer.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine: Another benzoxazole derivative with similar structural features but different functional groups.
2-(4-(Diphenylamino)styryl)benzothiazole: A related compound with a benzothiazole core instead of a benzoxazole core.
Uniqueness
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol stands out due to its unique combination of the dimethylamino group and the styryl moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring strong fluorescence and photostability.
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)13-6-3-12(4-7-13)5-10-17-18-15-9-8-14(20)11-16(15)21-17/h3-11,20H,1-2H3/b10-5+ |
Clé InChI |
QBCTYWWIMNZZSO-BJMVGYQFSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


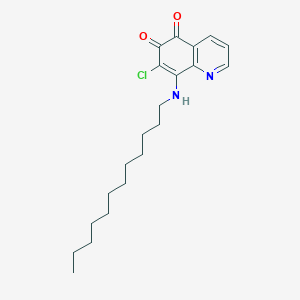
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
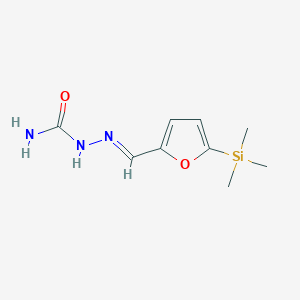
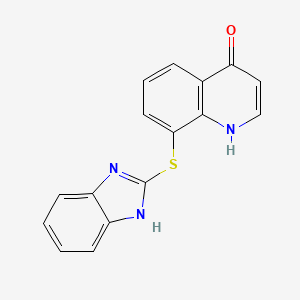
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
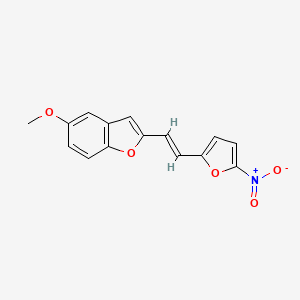
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
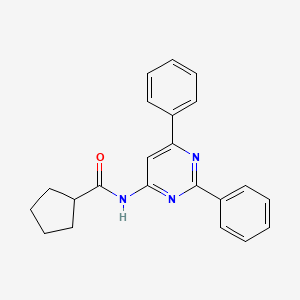
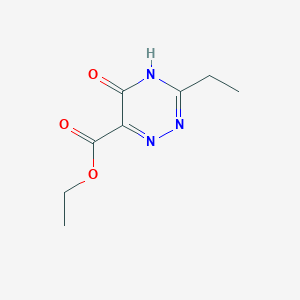
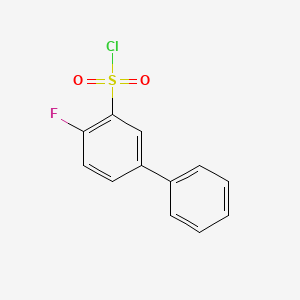
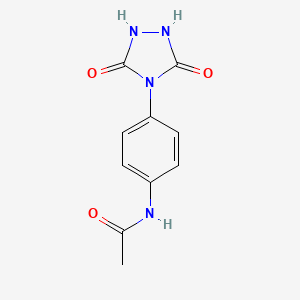
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
